molecular formula C22H25N3O6 B2892147 N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 874805-26-2

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2892147
CAS RN: 874805-26-2
M. Wt: 427.457
InChI Key: ZWZZOZCWLDKIOG-UHFFFAOYSA-N
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Description

“N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide” is a complex organic compound. It contains an oxazolidinone ring, which is a type of heterocyclic compound. Oxazolidinones are a class of compounds that have been used in the design of a variety of drugs .

Scientific Research Applications

Antimicrobial Screening

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide and its derivatives have shown potential in antimicrobial screening. Compounds with similar structures have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria and demonstrated inhibitory action against various strains of fungi, suggesting potential therapeutic applications for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis and Molecular Modelling

Research on the synthesis and molecular modelling of similar compounds has shown potential for novel drug development. These compounds have been evaluated for their inhibitory potency and the use of docking and molecular dynamics simulations has provided insights into their binding modes, which is crucial for developing targeted therapies (Ali et al., 2012).

Novel Synthesis Approaches

The development of novel synthesis methods for related oxazolidinone compounds has been a significant area of research. These methods aim to improve yields and efficiency, potentially leading to more effective and accessible medications (Park et al., 2003).

Antitumor Activities

Research into the antitumor activities of compounds with similar structures has shown promising results. Studies have focused on the structure-activity relationship of heteroaromatic rings in these compounds, suggesting their potential as novel antitumor agents (Kawakami et al., 1998).

Chemical Properties and Reactivity

Investigations into the chemical properties and reactivity of related compounds have provided valuable insights into their potential applications. Studies have explored various methods for synthesizing these compounds and analyzed their biological activity, further expanding the understanding of their potential in various therapeutic areas (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).

Photodynamic Therapy Applications

Some studies have explored the use of related compounds in photodynamic therapy, particularly for cancer treatment. The photophysical and photochemical properties of these compounds have been characterized, indicating their potential as photosensitizers in treating various diseases (Pişkin, Canpolat, & Öztürk, 2020).

Carbene Complex Synthesis

The synthesis of carbene complexes using oxazolidinone structures has been another area of focus. These studies contribute to the understanding of the chemical reactivity of oxazolidinones and their potential in creating new materials or catalysts (Powers et al., 2001).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to explore its potential uses in medicinal chemistry, given the known biological activity of other oxazolidinone compounds .

properties

IUPAC Name

N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-29-17-7-3-15(4-8-17)13-23-20(26)21(27)24-14-19-25(11-12-31-19)22(28)16-5-9-18(30-2)10-6-16/h3-10,19H,11-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZZOZCWLDKIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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